molecular formula C14H20N2O5S B066389 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid CAS No. 194602-23-8

2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid

Cat. No. B066389
CAS RN: 194602-23-8
M. Wt: 328.39 g/mol
InChI Key: TXKSEEXWAGLOIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonylbenzoic acid derivatives involves multiple steps, starting from basic aromatic acids or their esters. A common strategy includes methylation, ethylation, and subsequent reactions involving thiocyanate, bromine, and hydrogen peroxide for introducing sulfonyl groups and modifying the aromatic ring (Wang Yu, 2008). The synthesis pathways for compounds with structural similarities involve intricate steps of nucleophilic substitution, followed by oxidation to introduce the sulfonyl group effectively.

Scientific Research Applications

Chemistry and Medicinal Applications

  • PPARgamma Agonists : The compound is involved in the study of potent and selective PPARgamma agonists, providing insights into the phenyl alkyl ether moiety's structure-activity relationship (Collins et al., 1998).
  • 5-HT(1B/1D) Antagonists : Research on analogues of the compound as potent and selective 5-HT(1B/1D) antagonists, highlighting their receptor binding profiles and functional in vitro testing (Liao et al., 2000).
  • DNA Binding Studies : The compound's derivatives have been synthesized and evaluated as DNA ligands, contributing to understanding of DNA minor groove binders (Clark et al., 1998).
  • Tuberculostatic Activity : Studies on derivatives of the compound for their in vitro tuberculostatic activity, exploring new therapeutic options (Foks et al., 2004).

Pharmacological and Therapeutic Applications

  • Blood Platelet Aggregation Inhibitors : Synthesis of 2-substituted 4,5-diphenylthiazoles derivatives, including the compound, for inhibitory activity against blood platelet aggregation (Konno et al., 1990).
  • Sildenafil Tautomers Study : Computational study of sildenafil tautomers, including this compound, providing insights into the stability and properties of these drug forms (Pajka et al., 2022).
  • Learning and Memory Dysfunction : Investigating the effect of derivatives on learning and memory dysfunction in mice, highlighting potential therapeutic applications (Zhang, 2012).

Other Applications

  • Cocrystallization Studies : Research into the cocrystallization of the compound with other chemicals, contributing to the development of new materials and understanding of molecular interactions (Wang et al., 2011).
  • Drug Metabolism Studies : Application in the study of drug metabolism, using microbial-based systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds (Zmijewski et al., 2006).
  • Synthesis of Sildenafil Analogues : Exploration of new sildenafil analogues for erectile dysfunction treatment, showing potential for development of new therapeutic agents (Toque et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is the type 5 cGMP phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, this compound prolongs the action of cGMP, leading to prolonged muscle relaxation and vasodilation .

Mode of Action

This compound acts as a PDE5 inhibitor . It binds to the active site of the PDE5 enzyme, preventing it from breaking down cGMP. This leads to an increase in cGMP levels, which in turn promotes muscle relaxation and vasodilation .

Biochemical Pathways

The compound affects the cGMP-dependent pathway . Under normal conditions, cGMP is broken down by PDE5. By inhibiting PDE5, the compound prevents the breakdown of cGMP, leading to increased levels of cGMP. This results in prolonged muscle relaxation and vasodilation, which can have various downstream effects depending on the specific tissues where PDE5 is present .

Pharmacokinetics

These typically include good oral bioavailability, metabolism by liver enzymes, and excretion in the urine .

Result of Action

The primary result of the action of this compound is prolonged muscle relaxation and vasodilation due to increased cGMP levels . This can lead to various effects depending on the specific tissues where PDE5 is present. For example, in the blood vessels, it can lead to lowered blood pressure .

properties

IUPAC Name

2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-3-21-13-5-4-11(10-12(13)14(17)18)22(19,20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKSEEXWAGLOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478256
Record name 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194602-23-8
Record name 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194602-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-5,6-Dimethoxy-2-(Pyridin-4-yl methylene Indan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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